5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid with a cyanating agent such as cyanogen bromide in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,3-dicarboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,3-dicarboxylic acids.
Reduction: 5-Amino-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.
5-Amino-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with an amino group instead of a cyano group, leading to different chemical properties and biological activities.
Uniqueness
The presence of the cyano group in 5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid imparts unique chemical reactivity and potential biological activity, distinguishing it from other pyrrole derivatives. This functional group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
942-74-5 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c1-3-6-5(2)8(9(12)13)11-7(6)4-10/h11H,3H2,1-2H3,(H,12,13) |
InChI Key |
CGSVSCOUAJEOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)O)C#N |
Origin of Product |
United States |
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